molecular formula C25H19NO2 B11506773 6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid

6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid

Cat. No.: B11506773
M. Wt: 365.4 g/mol
InChI Key: ADEOQZQXNWZYTK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a carboxylic acid group and a phenylethenyl substituent, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with an aldehyde under acidic conditions. For instance, the Friedländer synthesis can be employed, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline core .

Another approach involves the Pfitzinger reaction, where isatin derivatives react with aniline in the presence of a base to yield quinoline derivatives . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the quinoline ring .

Scientific Research Applications

6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Quinoline derivatives are known for their potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The phenylethenyl group can enhance the compound’s binding affinity to its targets, while the carboxylic acid group may facilitate interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and phenylethenyl groups in 6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID makes it unique among quinoline derivatives.

Properties

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

6-methyl-2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C25H19NO2/c1-17-7-14-23-21(15-17)22(25(27)28)16-24(26-23)20-12-10-19(11-13-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3,(H,27,28)/b9-8+

InChI Key

ADEOQZQXNWZYTK-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.